molecular formula C12H7ClF3NO2S B5809165 N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B5809165
M. Wt: 321.70 g/mol
InChI Key: FZYZCBQDLVSLMH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a difluorobenzene ring, which is further substituted with chloro and fluoro groups. These substitutions confer distinct chemical and physical properties, making it a valuable subject for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity and is used in the synthesis of thiazole derivatives.

    Gefitinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung carcinoma.

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide stands out due to its unique combination of chloro, fluoro, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2S/c13-9-5-7(1-3-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYZCBQDLVSLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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